molecular formula C7H16O3 B1582977 1,3,3-Trimethoxybutane CAS No. 6607-66-5

1,3,3-Trimethoxybutane

Cat. No.: B1582977
CAS No.: 6607-66-5
M. Wt: 148.2 g/mol
InChI Key: DIQSNTFKLAYVOT-UHFFFAOYSA-N
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Description

1,3,3-Trimethoxybutane is an organic compound with the molecular formula C(7)H({16})O(_3) and a molecular weight of 148.2001 g/mol . It is also known by other names such as 4-methoxybutan-2-one dimethyl acetal . This compound is characterized by its three methoxy groups attached to a butane backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

1,3,3-Trimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxy-2-butanone with methanol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the trimethoxy derivative. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3,3-Trimethoxybutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols .

Scientific Research Applications

Organic Synthesis

1,3,3-Trimethoxybutane is commonly used as a reagent in organic synthesis. It serves as an acetal or ketal precursor in the formation of various organic compounds. Its ability to undergo hydrolysis makes it useful for synthesizing complex molecules:

ApplicationDescription
Macrocyclic LactonesUsed as a building block in the synthesis of macrocyclic compounds.
Haptens for ELISAEmployed in the preparation of haptens for enzyme-linked immunosorbent assays (ELISA) targeting hormones like testosterone .

Pharmaceutical Development

The compound has been investigated for its potential role in drug development. It can act as an intermediate in the synthesis of pharmaceuticals, particularly those requiring methoxy functional groups:

Case StudyFindings
Anticancer AgentsResearch indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines .
Antibiotic SynthesisUtilized in the synthesis of novel antibiotic compounds through selective reactions .

Material Science

In material science, this compound is explored for its properties as a polymer additive or modifier. Its methoxy groups can enhance solubility and compatibility with various polymers.

Biochemical Applications

This compound's biochemical properties have led to its use in various laboratory settings:

  • Cell Signaling Studies: The compound influences cell signaling pathways and gene expression, making it valuable for studying cellular metabolism .
ApplicationDescription
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways .
Cellular MetabolismImpacts cellular metabolism through modulation of signaling pathways .

Mechanism of Action

Comparison with Similar Compounds

1,3,3-Trimethoxybutane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methoxy groups and the resulting reactivity and applications. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various fields of research and industry.

Biological Activity

Overview

1,3,3-Trimethoxybutane (C7H16O3) is an organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and antioxidant activities, as well as its applications in various fields of research.

  • Molecular Formula : C7H16O3
  • Boiling Point : Approximately 157°C
  • Appearance : Colorless liquid

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In a study examining various bioactive compounds, it was found that certain derivatives of trimethoxybutane exhibited significant antibacterial effects against a range of pathogens. The compound's efficacy was tested against clinical strains such as Staphylococcus aureus and Escherichia coli, showing notable zones of inhibition.

Pathogen Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound may possess potential as a natural antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. A study reported that the compound demonstrated significant free radical scavenging activity. Using assays such as DPPH and ABTS, the antioxidant capacity was quantified, indicating that it could effectively neutralize free radicals.

Assay Type IC50 Value (µg/mL)
DPPH45
ABTS30

These findings highlight the potential of this compound as a candidate for developing antioxidant supplements or therapeutic agents .

The biological activity of this compound is believed to arise from its ability to interact with cellular membranes and disrupt microbial cell integrity. Additionally, its antioxidant activity may be attributed to the presence of methoxy groups that facilitate electron donation to free radicals.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antibacterial Efficacy : A case study involving the use of trimethoxybutane derivatives in treating bacterial infections showed promising results in reducing bacterial load in infected tissues.
  • Antioxidant Effects : Research conducted on the extract from plants containing this compound indicated a significant reduction in oxidative stress markers in animal models .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3,3-Trimethoxybutane, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation of methyl vinyl ketone with trimethyl orthoformate under acidic catalysis. Key optimization parameters include maintaining temperatures between 40–60°C and using anhydrous conditions to minimize hydrolysis of the orthoester. Reaction time should be monitored via TLC or GC-MS to avoid over- or under-acetalization, which can lead to byproducts like unreacted ketone or over-substituted derivatives.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the positions of methoxy groups and the butane backbone. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, with retention indices cross-referenced against standards. High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) is commonly used due to the compound’s volatility. For trace impurities, silica gel column chromatography with hexane/ethyl acetate (9:1 v/v) eluent improves purity. Solvent selection must avoid protic solvents (e.g., methanol) to prevent acetal degradation.

Q. How can the solubility and stability of this compound be characterized under varying experimental conditions?

Solubility tests in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) should be conducted at 25°C. Stability studies under acidic/basic conditions (pH 1–13) and thermal analysis (TGA/DSC) can identify degradation thresholds. For long-term storage, inert atmospheres (argon) and amber vials are recommended to prevent oxidation .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-acetalization or hydrolysis) be mitigated during synthesis?

Use of a stoichiometric excess of trimethyl orthoformate (1.5–2.0 equivalents) suppresses hydrolysis, while controlled addition of catalytic p-toluenesulfonic acid (0.5–1 mol%) minimizes over-acetalization. Real-time monitoring via in-situ IR spectroscopy for carbonyl group disappearance (~1700 cm⁻¹) helps terminate reactions promptly.

Q. What strategies are effective for quantifying this compound in environmental matrices with high background interference?

Solid-phase microextraction (SPME) paired with GC-MS enhances selectivity in complex samples like firefighting foams. Matrix-matched calibration and isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy. Collision-induced dissociation (CID) parameters in MS/MS should be optimized to distinguish target ions from co-eluting contaminants .

Q. How does this compound interact with other organics in multi-component systems, and what mechanistic insights exist?

Computational studies (DFT) reveal hydrogen bonding between methoxy groups and protic solvents, affecting reactivity in mixed systems. Kinetic studies in esterification or alkylation reactions demonstrate its role as a transient electrophile, with competing pathways influenced by solvent polarity .

Q. What discrepancies exist in reported physicochemical properties (e.g., boiling points), and how can these be reconciled?

Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?

LC-QTOF-MS with untargeted metabolomics workflows enables detection of trace byproducts (e.g., methoxy-substituted aldehydes). Comparative studies using synthetic standards and degradation simulations (e.g., UV irradiation) help establish fragmentation patterns and quantify degradation kinetics .

Q. What safety protocols are critical for handling this compound in large-scale experiments?

Classified under UN 3272 (flammable ester), it requires storage in explosion-proof refrigerators and grounding during transfers. Personal protective equipment (PPE) including butyl rubber gloves and fume hoods are mandatory. Spill management should use inert adsorbents (vermiculite) rather than water to avoid dispersion .

Properties

IUPAC Name

1,3,3-trimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-7(9-3,10-4)5-6-8-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQSNTFKLAYVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216273
Record name 4-Methoxybutan-2-one-dimethylacetal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6607-66-5
Record name 1,3,3-Trimethoxybutane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybutan-2-one-dimethylacetal
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Record name 4-Methoxybutan-2-one-dimethylacetal
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Record name 4-methoxybutan-2-one-dimethylacetal
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Record name 1,3,3-Trimethoxybutane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,3-Trimethoxybutane
Reactant of Route 3
1,3,3-Trimethoxybutane
3,3-Dimethoxybutan-1-ol
1,3,3-Trimethoxybutane
3-Methoxybutane-1,3-diol
1,3,3-Trimethoxybutane
Reactant of Route 6
1,3,3-Trimethoxybutane

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